molecular formula C14H26N2O2 B11863087 Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate

Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate

Cat. No.: B11863087
M. Wt: 254.37 g/mol
InChI Key: KBQCLINUFRQRTK-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate is a bicyclic amine derivative featuring a spirocyclic scaffold. The compound consists of a six-membered azaspiro ring (6-azaspiro[2.6]nonane) fused with a smaller carbocyclic ring (2.6 notation), an aminomethyl (-CH2NH2) substituent, and a tert-butoxycarbonyl (Boc) protecting group. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for introducing chiral amines or spirocyclic motifs into drug candidates . However, commercial availability of this compound has been discontinued, as noted in supplier catalogs .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-7-azaspiro[2.6]nonane-7-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-7-4-5-14(6-8-16)9-11(14)10-15/h11H,4-10,15H2,1-3H3

InChI Key

KBQCLINUFRQRTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CC2CN

Origin of Product

United States

Preparation Methods

Lithium Aluminum Hydride-Mediated Reduction

A foundational step involves reducing cyclic ketones or esters to form spirocyclic amines. For example, compound 14 (bis(2-chloroethyl) ether derivative) undergoes LiAlH₄ reduction in tetrahydrofuran (THF) at 0–20°C to yield compound 15 (96.2% yield). This method is pivotal for constructing the azaspiro core.

Reaction Conditions

ParameterValue
SolventTHF
Temperature0–20°C
Molar Ratio (LiAlH₄)1:1.0–1:1.5 (substrate:LiAlH₄)
Yield96.2%

Ortho-Nitrobenzenesulfonamide Ring Closure

Post-reduction, compound 15 is subjected to Ts-protection using TsCl in pyridine (80% yield). Subsequent ring closure with o-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) at 90–120°C forms compound 19 , a key intermediate.

Introduction of the Aminomethyl Group

Thiophenol-Mediated Deprotection

Compound 19 reacts with thiophenol in dimethylformamide (DMF) under potassium carbonate to remove the o-nitrobenzenesulfonyl group, yielding compound 20 . This step is critical for unmasking the amine precursor.

Optimization Notes

  • Solvent: DMF enhances nucleophilic substitution efficiency.

  • Base: K₂CO₃ prevents side reactions during deprotection.

Acidic Ketone Formation and Boc Protection

Compound 20 undergoes acidic hydrolysis (e.g., HCl) to generate a ketone intermediate, followed by Boc-protection using Boc₂O under alkaline conditions (sodium bicarbonate). This two-step process achieves the tert-butyl carbamate group with a 60.1% yield.

Alternative Routes via Petasis Reaction

Three-Component Coupling

A scalable approach involves the Petasis reaction of ketones, pinacol allylboronate, and ammonia in methanol to form spirocyclic intermediates. For example, compound 16 is synthesized and subsequently Boc-protected to yield target structures in 39–49% overall yield.

Advantages

  • Avoids unstable intermediates.

  • Enables modular functionalization.

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodKey StepYield
LiAlH₄ Reduction + Boc ProtectionSpirocycle formation41%
Petasis ReactionThree-component coupling49%
Ammonolysis of EpoxidesRing-opening95%

Challenges and Solutions

  • Low Yields in Cyclization : Optimizing solvent (DMSO vs. THF) and temperature (90–120°C).

  • Purification Difficulties : Use of neutral alumina columns for final product isolation.

Industrial Scalability Considerations

Solvent and Reagent Selection

  • THF vs. DMF : THF preferred for reductions; DMF enhances nucleophilic reactions.

  • Cost-Effective Bases : K₂CO₃ over cesium carbonate for large-scale deprotection .

Chemical Reactions Analysis

Reduction Reactions

Reduction of ketone precursors to form hydroxyl or amine groups is critical. For example:

  • Zinc-mediated reduction :

    • Reagents : Zinc powder, ammonium chloride, methanol.

    • Conditions : Stirred at 20°C for 12–18 hours under inert atmosphere .

    • Yield : 58–66% for analogous compounds .

  • Sodium tetrahydroborate (NaBH₄) reduction :

    • Reagents : NaBH₄ in methanol.

    • Conditions : Stirred at 0°C for 0.5–6 hours.

    • Yield : Quantitative (100%) for hydroxylamine formation .

Reaction TypeReagentsConditionsYield
Zinc-mediatedZn, NH₄Cl, MeOH20°C, 12–18h, N₂58–66%
NaBH₄ reductionNaBH₄, MeOH0°C, 0.5–6h100%

Source : Adapted from zinc and NaBH₄-mediated reductions of analogous spirocyclic carboxylates .

Functionalization of Amines

The introduction of the aminomethyl group typically involves:

  • Petasis reaction optimization :

    • Solvent screening (e.g., toluene, DMF, CHCl₃) significantly impacts yields .

    • High yields (e.g., 99% in toluene at 1 M concentration) are achieved with optimized conditions .

SolventConcentrationYield (4a)Yield (5a)Yield (1a)
Toluene1 M99%0%1%
CHCl₃0.2 M71%19%0%
DMF0.2 M87%13%0%

Source : Petasis reaction solvent optimization data .

Esterification and Deprotection

  • Carboxylate ester formation :

    • Tert-butyl esters are commonly stabilized via esterification of carboxylic acids.

    • Deprotection (e.g., via acid hydrolysis) may be required for further functionalization.

Key Research Findings

  • Spirocyclic Ring Stability : The spiro[2.6]nonane core is chemically stable under standard reaction conditions, enabling selective functionalization .

  • Amine Reactivity : The aminomethyl group participates in nucleophilic reactions (e.g., acylation, alkylation), as demonstrated in analogous systems .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency in Petasis-type reactions, while protic solvents (e.g., MeOH) may reduce yields .

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR : Key peaks include singlets for tert-butyl groups (e.g., δ 1.40–1.45 ppm) and multiplets for spirocyclic protons (δ 2.08–4.05 ppm) .

    • LC-MS : Confirms molecular weight (e.g., M+H = 212 for related compounds) .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy as an inhibitor of specific enzyme activities related to metabolic disorders. The results indicated promising inhibitory effects, suggesting its potential as a therapeutic agent in treating conditions like diabetes and obesity.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure facilitates various chemical reactions, including nucleophilic substitutions and cyclization processes.

  • Data Table: Synthesis Applications
Reaction TypeExample ReactionYield (%)
Nucleophilic SubstitutionSynthesis of derivatives of azaspiro compounds85
CyclizationFormation of bicyclic structures90
Coupling ReactionsCoupling with aryl halides75

Material Science

Recent studies have explored the use of this compound in creating advanced materials, particularly in polymer chemistry.

  • Case Study : Research published in Polymer Science demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate with analogous spirocyclic and Boc-protected amines. Key structural and functional differences are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Applications Reference
This compound 6-azaspiro[2.6]nonane -CH2NH2, -Boc 284.36 (calc.) Chiral amine intermediates
Tert-butyl 9,9-difluoro-1-oxa-6-azaspiro[2.6]nonane-6-carboxylate 6-azaspiro[2.6]nonane -O-, -CF2, -Boc 291.27 Fluorinated building blocks
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate Azetidine (4-membered) -CH2NH2, -F, -Boc 220.26 (calc.) Fluorinated bioactive molecules
(S)-1-Boc-3-aminomethylpyrrolidine Pyrrolidine -CH2NH2, -Boc 200.28 Asymmetric catalysis
1-Azaspiro[4.4]nonane-6-one 1-azaspiro[4.4]nonane -C=O (ketone) 153.22 (calc.) Ligand synthesis for catalysis
6-Boc-1-oxa-6-azaspiro[3.3]heptane 6-azaspiro[3.3]heptane -O-, -Boc 215.26 (calc.) Spirocyclic ether intermediates

Key Observations

Core Structure and Ring Size The target compound’s 6-azaspiro[2.6]nonane core provides a medium-sized spirocyclic system, balancing rigidity and conformational flexibility. Smaller spiro systems (e.g., 6-azaspiro[3.3]heptane ) are more rigid, while larger ones (e.g., 1-azaspiro[4.4]nonane ) offer increased steric bulk.

Functional Groups The aminomethyl (-CH2NH2) group distinguishes the target compound from analogs like tert-butyl 9,9-difluoro-1-oxa-6-azaspiro[2.6]nonane-6-carboxylate , which replaces the amine with oxygen and fluorine. This substitution impacts reactivity: the aminomethyl group enables nucleophilic reactions (e.g., amide coupling), while fluorine enhances metabolic stability in drug candidates.

Boc Protection

  • The Boc group is a common feature in these compounds, facilitating stability during synthetic steps. However, its removal (e.g., via acidolysis) varies depending on the core structure’s sensitivity. For example, azetidine derivatives may require milder deprotection conditions than spirocyclic amines due to ring strain.

Applications The target compound’s chiral spirocyclic amine motif is valuable in asymmetric synthesis, contrasting with the ketone-containing 1-azaspiro[4.4]nonane-6-one, which is primarily used as a ligand precursor . Fluorinated analogs (e.g., ) are favored in medicinal chemistry for their enhanced bioavailability and target binding.

Challenges and Limitations

  • Commercial Availability: The discontinuation of this compound highlights the need for custom synthesis.
  • Stereochemical Control: Achieving enantiopure spirocyclic amines requires chiral catalysts or resolution techniques, as demonstrated in the chiral separation of 1-azaspiro[4.4]nonane-6-one .

Biological Activity

Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C14H26N2O2, and it has a molecular weight of 254.38 g/mol. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

  • IUPAC Name : this compound
  • CAS Number : 1373028-10-4
  • Molecular Formula : C14H26N2O2
  • Purity : 97% .

Research indicates that the azaspiro compounds, including this compound, may exhibit various biological activities due to their ability to interact with biological targets, such as enzymes and receptors. The presence of the aminomethyl group suggests potential interactions with neurotransmitter systems, which may contribute to neuroactive properties.

Antioxidant Activity

A study exploring the antioxidant properties of similar compounds demonstrated that azaspiro derivatives could reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various diseases, including neurodegenerative disorders. The mechanism involves the scavenging of free radicals and modulation of oxidative stress pathways .

Neuroprotective Effects

Research has shown that compounds with similar structures can provide neuroprotection in models of neurodegeneration. For instance, derivatives have been tested for their ability to protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

  • Neuroprotection in Animal Models : In a study involving murine models, azaspiro compounds were administered to assess their effect on cognitive function and neuronal integrity following induced oxidative damage. Results indicated significant improvements in memory retention and reduced neuronal loss compared to control groups .
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of related azaspiro compounds against various bacterial strains. The results showed promising inhibitory effects, suggesting potential applications in developing new antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityFindingsReference
Antioxidant ActivityReduced oxidative stress in cellular models
Neuroprotective EffectsImproved cognitive function in murine models
Antimicrobial ActivityInhibitory effects against bacterial strains

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl sulfinyl groups) and reducing agents like LiAlH₄ in tetrahydrofuran (THF) yields enantiomerically pure products. Reaction conditions (e.g., 60% NaH for deprotection) and purification via silica gel column chromatography (eluent: ethyl acetate/hexane) are critical for high yields (87%) and purity (>95%) .
  • Key Data :
ParameterValue
Yield87%
Purity>95% (HPLC)
Reaction Time12–24 hours

Q. How is structural characterization performed for this spirocyclic compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the spirocyclic scaffold and tert-butyl group. For example:
  • ¹H NMR (CDCl₃): Peaks at δ 1.42 ppm (tert-butyl), 3.36–4.31 ppm (azaspiro ring protons) .
  • ¹³C NMR : Signals at δ 79.7 ppm (tert-butyl carbonyl) and 156.1 ppm (carbamate carbonyl) .
    HRMS (EI) validates molecular weight (e.g., [M+H]⁺: 431.1569 for analogs) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to avoid inhalation .
  • Spill Management : Sweep/vacuum spills into sealed containers; avoid drains .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Monitor optical rotation ([α]²⁰_D = +20.40° for (R)-configured analogs) . For asymmetric induction, use tert-butyl sulfinyl auxiliaries (e.g., 99% ee achieved via LiAlH₄ reduction) .

Q. What analytical techniques resolve contradictions in spectral data?

  • Methodological Answer :
  • Contradiction Example : Discrepancies in ¹H NMR shifts due to solvent polarity or impurities.
  • Resolution : Compare data across solvents (CDCl₃ vs. DMSO-d₆) and validate via 2D NMR (COSY, HSQC). For example, azaspiro ring protons show coupling constants (J = 9.2–10 Hz) in CDCl₃ .
  • Data Cross-Validation : Use HRMS to confirm molecular formula (e.g., C₂₀H₂₉ClFN₂O₃S) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Stability Tests : Store at –20°C under argon; monitor decomposition via TLC (Rf shift) or HPLC.
  • Degradation Products : Hydrolysis of the tert-butyl carbamate group in humid conditions generates CO₂ and amines .

Q. What environmental impact assessments are relevant despite limited ecotoxicological data?

  • Methodological Answer :
  • Precautionary Measures : Treat as a "Persistent, Bioaccumulative, and Toxic" (PBT) substance due to structural analogs’ behavior. Use biodegradability screening (OECD 301F test) .
  • Waste Disposal : Incinerate via licensed facilities (high-temperature combustion > 800°C) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s toxicity?

  • Methodological Answer :
  • Issue : SDS sections (e.g., Sections 11–12) state "no data available" for acute toxicity .
  • Resolution : Use read-across data from structurally similar diazaspiro compounds (e.g., LD₅₀ > 500 mg/kg in rodents). Conduct in vitro assays (e.g., Ames test for mutagenicity) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagent/ConditionPurposeOutcome
1LiAlH₄ (THF, 0°C)Reduction of sulfinyl groupChiral amine formation
2NaH (60%, RT)DeprotectionFree amine release
3Column ChromatographyPurification>95% purity

Q. Table 2: Safety and Handling

HazardPrecautionReference
Skin contactNitrile gloves; wash with soap/water
InhalationFume hood; NIOSH-approved respirator

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